Tryptophan butyl ester

Vue d'ensemble

Description

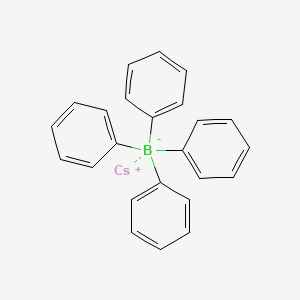

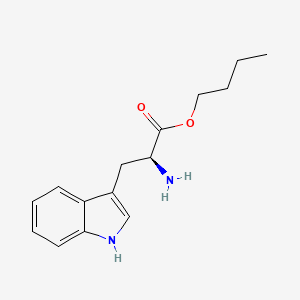

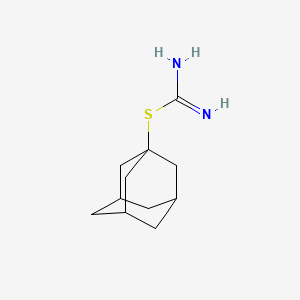

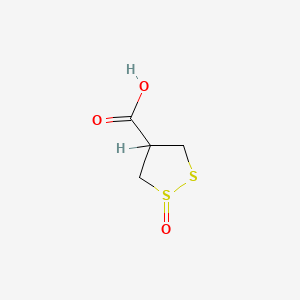

Tryptophan butyl ester is a derivative of the amino acid tryptophan . It contains a total of 40 bonds, including 20 non-H bonds, 11 multiple bonds, 7 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic ester, 1 primary aliphatic amine, and 1 Pyrrole .

Synthesis Analysis

The synthesis of tryptophan butyl ester involves the use of protected amino acids and t-butanol, with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis

The molecular structure of tryptophan butyl ester is characterized by its indole moiety, which is composed of a benzene ring fused to a pyrrole ring . This makes tryptophan unique among the 20 common amino acids. The indole side chain of tryptophan enables unique biochemical interactions .Chemical Reactions Analysis

The chemical reactions involving tryptophan butyl ester are characterized by the unique properties of the tryptophan residue. For instance, the cloud of electrons connected by chemical bonds called π bonds in the indole can bind to positively charged entities (cations), a phenomenon known as the cation–π interaction . This interaction is key in many biochemical processes .Physical And Chemical Properties Analysis

Tryptophan, the parent compound of tryptophan butyl ester, is unique in terms of its physico-chemical properties. It is considered as an aromatic residue and is the only amino acid with a side chain possessing two hydrocarbon rings fused together to make a larger flat structure called an indole .Applications De Recherche Scientifique

1. Chromatographic Analysis

Tryptophan butyl ester is used in the direct esterification of protein amino acids, facilitating their analysis through gas-liquid chromatography. This process allows for the rapid derivatization and analysis of protein amino acids, enhancing the understanding of their composition and characteristics (Roach & Gehrke, 1969).

2. Study of Thermal Decomposition

Research into tryptophan derivatives like tryptophan methyl ester offers insights into their thermal decomposition mechanisms. Understanding these mechanisms is crucial in the synthesis and stability evaluation of pharmaceutical compounds derived from tryptophan (Justino et al., 2021).

3. Photochemical Studies

Tryptophan alkyl esters, including butyl esters, have been studied for their interactions in photochemical processes. These studies are significant in understanding the photo-oxygenation of tryptophan derivatives, which is relevant in photodynamic therapy and photochemical reactions in biological systems (Criado et al., 1996).

4. Enantiomer Separation

Tryptophan butyl ester has been used in the separation of enantiomers, an important process in the production of chiral drugs and in the analysis of pharmaceuticals. Capillary zone electrophoresis using human serum transferrin has been employed for this purpose, demonstrating the utility of tryptophan derivatives in chiral separation techniques (Kilár & Fanali, 1995).

5. Medicinal Chemistry and Pharmacology

Studies have explored the role of tryptophan derivatives in medicinal chemistry. They are used in synthesizing various pharmaceutical compounds, exhibiting potential in treating various diseases and disorders. This research is vital for the development of new drugs targeting specific physiological pathways involving tryptophan (MacLeod et al., 1995).

6. Biochemical and Nutritional Analysis

Tryptophan and its derivatives are studied for their role in nutrition and health. They are essential amino acids required for protein synthesis and are metabolized into various bioactive molecules. Understanding their biochemical pathways is crucial for nutritional science and health research (Friedman, 2018).

Mécanisme D'action

Safety and Hazards

The synthesis of tryptophan butyl ester involves the use of potentially hazardous materials, including t-butanol and boron trifluoride diethyl etherate . Therefore, appropriate safety measures should be taken during the synthesis process, including the use of personal protective equipment and ensuring adequate ventilation .

Orientations Futures

The future directions in the study of tryptophan butyl ester could involve the development of more efficient and safe methods for its synthesis . Additionally, the unique properties of tryptophan, such as its ability to form cation–π interactions, could be further explored for potential applications in various biochemical processes .

Propriétés

IUPAC Name |

butyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-2-3-8-19-15(18)13(16)9-11-10-17-14-7-5-4-6-12(11)14/h4-7,10,13,17H,2-3,8-9,16H2,1H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWXYSUDFGURNJ-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185266 | |

| Record name | Tryptophan butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tryptophan butyl ester | |

CAS RN |

31338-08-6 | |

| Record name | Tryptophan butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031338086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tryptophan butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[9,9'-Bi-9H-fluorene]-9,9'-diol](/img/structure/B3051057.png)

![Ethyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B3051061.png)

![1-({[(4-Methoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B3051062.png)

![2-(Bromomethyl)-1H-benzo[d]imidazole](/img/structure/B3051064.png)

![1-{4-[(2-Hydroxyethyl)amino]phenyl}ethanone](/img/structure/B3051078.png)